molecular formula C19H19BrN2O2S B11563941 O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate

O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate

Katalognummer: B11563941
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: AYZUIPAEHKQHHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperidine ring, a bromophenyl group, and a carbothioate moiety, making it a unique structure with diverse chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate typically involves multiple steps, starting with the preparation of the 3-bromophenyl isocyanate. This intermediate is then reacted with 4-aminophenyl piperidine-1-carbothioate under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • O-{4-[(3-chlorophenyl)carbamoyl]phenyl} piperidine-1-carbothioate
  • O-{4-[(3-fluorophenyl)carbamoyl]phenyl} piperidine-1-carbothioate
  • O-{4-[(3-iodophenyl)carbamoyl]phenyl} piperidine-1-carbothioate

Uniqueness

O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties compared to its analogs. The bromine atom can participate in various reactions, such as nucleophilic substitution, making this compound versatile for synthetic applications.

Eigenschaften

Molekularformel

C19H19BrN2O2S

Molekulargewicht

419.3 g/mol

IUPAC-Name

O-[4-[(3-bromophenyl)carbamoyl]phenyl] piperidine-1-carbothioate

InChI

InChI=1S/C19H19BrN2O2S/c20-15-5-4-6-16(13-15)21-18(23)14-7-9-17(10-8-14)24-19(25)22-11-2-1-3-12-22/h4-10,13H,1-3,11-12H2,(H,21,23)

InChI-Schlüssel

AYZUIPAEHKQHHD-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.